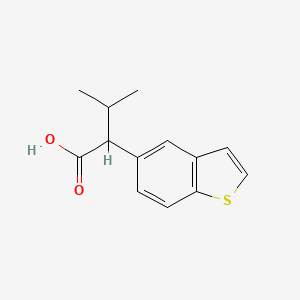
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester is a synthetic compound derived from phenylalanine, an aromatic amino acid. This compound is characterized by the presence of an acetyl group, a nitro group, and a methyl ester group attached to the phenylalanine backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester typically involves the esterification of N-acetyl-4-nitro-D-phenylalanine. One common method is the reaction of N-acetyl-4-nitro-D-phenylalanine with methanol in the presence of an acid catalyst such as trimethylchlorosilane . This reaction is carried out at room temperature and results in the formation of the methyl ester.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with high optical purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The acetyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-amino-D-phenylalanine methyl ester.
Reduction: Formation of N-acetyl-4-nitro-D-phenylalanine.
Substitution: Formation of various substituted phenylalanine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester and acetyl groups can undergo hydrolysis and substitution reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-4-nitro-L-phenylalanine methyl ester
- N-Acetyl-4-hydroxy-D-phenylalanine methyl ester
- N-Acetyl-4-methoxy-D-phenylalanine methyl ester
Uniqueness
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the acetyl, nitro, and methyl ester groups makes it a versatile compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C12H14N2O5 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
methyl (2R)-2-acetamido-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C12H14N2O5/c1-8(15)13-11(12(16)19-2)7-9-3-5-10(6-4-9)14(17)18/h3-6,11H,7H2,1-2H3,(H,13,15)/t11-/m1/s1 |
InChI-Schlüssel |
BPMDYJZNMRSICW-LLVKDONJSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Kanonische SMILES |
CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methoxy-1-[1,8]naphthyridin-4-yl-ethanone](/img/structure/B8389727.png)






![5-Ethoxy-1,3-dihydropyrrolo[4,3,2-de]isoquinoline](/img/structure/B8389780.png)


![(S,R)-3-[(1-phenyl ethylamino)-methyl]-hexanoic acid](/img/structure/B8389799.png)
